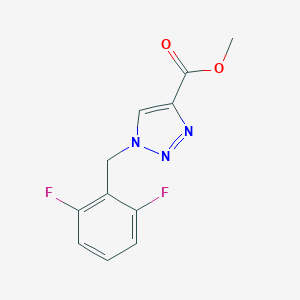

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

-

Step 1: Formation of the Triazole Ring

Reactants: Sodium azide, 2,6-difluorobenzyl bromide, and an alkyne.

Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) with a copper(I) catalyst.

-

Step 2: Esterification

Reactants: The resulting triazole is then esterified using methyl chloroformate.

Conditions: This step is usually performed in the presence of a base such as triethylamine at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Conversion to Rufinamide

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a key intermediate in the synthesis of Rufinamide .

-

Reaction with ammonia: this compound can be directly converted to Rufinamide by treatment with ammonia .

-

Hydrolysis and amidation: The methyl ester can be hydrolyzed to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, followed by conversion to Rufinamide .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring in this compound can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

-

This method involves using a copper catalyst and a ligand to facilitate the reaction between an azide and an alkyne .

-

Mechanochemical conditions have been employed for this reaction .

Other Reactions

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticonvulsant Properties

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is integral to the synthesis of rufinamide, which is used to treat epilepsy. Rufinamide has been shown to be effective in managing seizures associated with Lennox-Gastaut syndrome and other types of epilepsy. The compound acts by stabilizing the inactivated state of sodium channels, thereby reducing neuronal excitability .

Synthesis of Rufinamide

The synthesis process involves the reaction of 2,6-fluorobenzyl azide with methyl propiolate, yielding this compound as a key intermediate. This method has been optimized for efficiency and yield in recent studies .

Chemical Properties and Structure

This compound has a molecular formula of C11H9F2N3O2 and features a triazole ring that contributes to its biological activity. The compound exhibits a planar structure with specific dihedral angles that influence its reactivity and interaction with biological targets .

Recent advancements have focused on mechanochemical synthesis methods for producing this compound. These methods offer advantages such as reduced solvent usage and increased reaction efficiency .

Mechanochemical Synthesis

A one-pot mechanochemical approach has been developed that streamlines the synthesis process while maintaining high yields. This method not only enhances sustainability but also allows for easier scaling in pharmaceutical manufacturing .

Research Findings and Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

- In Vivo Studies : Animal models have demonstrated the anticonvulsant effects of rufinamide derived from this compound. These studies highlight its potential as a therapeutic agent for managing refractory epilepsy .

- Mechanistic Studies : Research has elucidated the mechanism by which rufinamide modulates sodium channels and its effect on neurotransmitter release in neuronal cells .

Mecanismo De Acción

The mechanism of action of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- Methyl 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

- Methyl 1-(2,6-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylate

- Methyl 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Comparison: Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the difluorobenzyl group, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds that may have different substituents on the benzyl or triazole rings.

Actividad Biológica

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-fluorobenzyl azide with methyl propiolate. This method has been documented to yield high purity products suitable for further biological testing .

Anticonvulsant Properties

This compound is an intermediate in the synthesis of rufinamide, an anticonvulsant medication. Rufinamide has been shown to be effective in treating epilepsy by modulating sodium channels . The presence of the triazole moiety is believed to enhance the anticonvulsant activity compared to other compounds lacking this functional group.

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is often influenced by their structural modifications. For instance:

- Substituents on the Benzene Ring : The presence and position of electron-withdrawing or electron-donating groups on the benzene ring can significantly affect the compound's inhibitory activity against enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) .

- Triazole Ring Modifications : Variations in substituents on the triazole ring itself have also been shown to alter biological activity. Compounds with specific substitutions have been identified as potent inhibitors in various biochemical assays .

Case Study 1: Rufinamide Synthesis

In a study focused on the synthesis of rufinamide from this compound, researchers highlighted the efficiency of this compound as a precursor. The synthetic route was optimized to maximize yield and purity while minimizing by-products .

Case Study 2: Antimicrobial Testing

Another investigation involved testing various triazole derivatives against fungal strains using serial dilution methods to determine Minimum Inhibitory Concentrations (MIC). Although this compound was not directly tested in this study, related compounds showed promising antifungal activity that warrants further exploration .

Propiedades

IUPAC Name |

methyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEURJOWGBWEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176142 | |

| Record name | CGP-47292 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217448-86-7 | |

| Record name | Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217448-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP-47292 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217448867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-47292 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-47292 METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K1724ZSGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.